5,7-DIHYDROTHIENO[3,4-D]PYRIMIDIN-4(3H)-ONE
Overview
Description
5,7-DIHYDROTHIENO[3,4-D]PYRIMIDIN-4(3H)-ONE is a heterocyclic compound containing a thienopyrimidine ring system.
Scientific Research Applications
5,7-DIHYDROTHIENO[3,4-D]PYRIMIDIN-4(3H)-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, particularly in the development of enzyme inhibitors.
Industry: The compound can be used in the development of new materials with unique electronic properties.
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidines have been found to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation .
Mode of Action
Related compounds have shown to inhibit their targets, leading to alterations in cell cycle progression and induction of apoptosis .
Biochemical Pathways
Compounds with similar structures have been found to affect pathways related to cell cycle regulation and apoptosis .
Result of Action
Related compounds have shown significant cytotoxic activities against certain cell lines .
Biochemical Analysis
Biochemical Properties
5,7-Dihydrothieno[3,4-d]pyrimidin-4-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an inhibitor for cAMP-phosphodiesterase in platelets, which is crucial for regulating intracellular levels of cyclic AMP . Additionally, it supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing physiological processes.
Cellular Effects
The effects of 5,7-Dihydrothieno[3,4-d]pyrimidin-4-ol on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, which is essential for maintaining vascular homeostasis . Moreover, it decreases pulmonary hypertension by modulating cellular responses in the pulmonary system . These cellular effects underscore the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, 5,7-Dihydrothieno[3,4-d]pyrimidin-4-ol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its inhibition of cAMP-phosphodiesterase results in increased levels of cyclic AMP, which in turn affects various downstream signaling pathways . Additionally, the compound’s interaction with adenosine receptors prevents the absorption of vascular and blood cells, thereby modulating thrombocytopenia . These molecular interactions provide insights into the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,7-Dihydrothieno[3,4-d]pyrimidin-4-ol change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its stability under specific conditions, allowing for sustained biochemical activity . Prolonged exposure may lead to degradation, affecting its efficacy and cellular responses . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 5,7-Dihydrothieno[3,4-d]pyrimidin-4-ol vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhancing PGI2 biosynthesis and reducing pulmonary hypertension . Higher doses may lead to toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular functions . Identifying the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
5,7-Dihydrothieno[3,4-d]pyrimidin-4-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of cAMP-phosphodiesterase affects the cyclic AMP pathway, influencing energy metabolism and cellular signaling . Additionally, the compound’s interaction with adenosine receptors impacts nucleotide metabolism, further highlighting its role in cellular biochemistry .
Transport and Distribution
The transport and distribution of 5,7-Dihydrothieno[3,4-d]pyrimidin-4-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating its pharmacokinetics and optimizing its therapeutic applications.
Subcellular Localization
5,7-Dihydrothieno[3,4-d]pyrimidin-4-ol exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are crucial for its biochemical interactions and cellular effects, providing insights into its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-DIHYDROTHIENO[3,4-D]PYRIMIDIN-4(3H)-ONE typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thienopyrimidine-4-ones . Another approach includes the use of 2-amino-thiophene-3-carboxylate derivatives as substrates, which undergo cyclization to form thienopyrimidine-2,4-dione derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
5,7-DIHYDROTHIENO[3,4-D]PYRIMIDIN-4(3H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thienopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrimidines .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar fused pyrimidine structure and has been studied for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Another related compound with potential as a tyrosine kinase inhibitor.
Pyrimidino[4,5-d][1,3]oxazine: This compound also features a fused heterocyclic system and has applications in medicinal chemistry.
Uniqueness
5,7-DIHYDROTHIENO[3,4-D]PYRIMIDIN-4(3H)-ONE is unique due to its thienopyrimidine ring system, which imparts distinct electronic and steric properties. These properties can be exploited to design novel compounds with specific biological activities and improved pharmacokinetic profiles .
Properties
IUPAC Name |
5,7-dihydro-3H-thieno[3,4-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS/c9-6-4-1-10-2-5(4)7-3-8-6/h3H,1-2H2,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJFGUHQMDIDTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CS1)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40708376 | |
Record name | 5,7-Dihydrothieno[3,4-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40708376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5719-29-9 | |
Record name | 5,7-Dihydrothieno[3,4-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40708376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.